molecular formula C12H23N3O B1476093 (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone CAS No. 2098065-20-2

(4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone

Cat. No.: B1476093
CAS No.: 2098065-20-2
M. Wt: 225.33 g/mol
InChI Key: HFRPGOKKGLQJBY-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a bifunctional piperidine-derived compound featuring a methanone core linked to two distinct heterocyclic substituents: a 4-aminopiperidine group and a 1-methylpiperidin-3-yl moiety. The 4-aminopiperidine group may enhance solubility and hydrogen-bonding capacity, while the 1-methylpiperidin-3-yl substituent could increase lipophilicity, influencing blood-brain barrier penetration . However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1-methylpiperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14-6-2-3-10(9-14)12(16)15-7-4-11(13)5-8-15/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRPGOKKGLQJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Source Insights
This compound 4-Aminopiperidine; 1-methylpiperidin-3-yl Not reported Hypothesized enhanced lipophilicity and CNS penetration due to methyl group Structural inference from SAR principles
(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone 6-hydroxypyridin-3-yl 221.26 Discontinued; hydroxyl group may improve solubility but reduce stability Commercial discontinuation suggests synthesis or stability challenges
(4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone 6-chloropyridin-3-yl 239.71 Chlorine atom may enhance electrophilic reactivity and receptor binding Higher molecular weight and halogenated substituent
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one Thiophen-3-yl 224.32 Sulfur atom introduces potential for π-π interactions; soluble at 10 mM Unique electronic profile due to thiophene

Structural and Functional Insights

  • Substituent Effects: The 1-methylpiperidin-3-yl group in the target compound likely increases lipophilicity compared to the 6-hydroxypyridin-3-yl analog, which may prioritize solubility over membrane permeability . The thiophen-3-yl group () introduces sulfur, which could modulate electronic properties and metabolic stability .
  • Activity Trends: In cannabinoid analogs, cyclic substituents (e.g., morpholinoethyl) were critical for receptor binding, but carbon chain length also influenced potency . By analogy, the target compound’s 1-methylpiperidin-3-yl group may optimize steric and electronic interactions with receptors. Pyrrole-derived analogs in cannabinoid studies showed reduced potency compared to indole derivatives , suggesting that nitrogen positioning in heterocycles (e.g., piperidine vs. pyridine) could similarly affect activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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